Diethyl 2-(2-phenylhydrazono)malonate
Description
Significance of Hydrazones and Malonates as Privileged Structures in Organic Synthesis and Medicinal Chemistry
In the landscape of organic and medicinal chemistry, certain structural motifs, often referred to as "privileged structures," appear frequently in biologically active compounds and serve as versatile synthetic platforms. Hydrazones and malonates are two such frameworks, valued for their predictable reactivity and their ability to be incorporated into a vast array of molecular designs.
Hydrazones (R¹R²C=NNH₂) are a class of organic compounds characterized by a carbon-nitrogen double bond. nih.gov They are typically formed through the condensation reaction of a ketone or aldehyde with a hydrazine (B178648). nih.govnih.gov The significance of the hydrazone group is multifaceted:
Synthetic Intermediates: Hydrazones are key intermediates in several cornerstone reactions of organic synthesis. For instance, they are central to the Wolff-Kishner reduction, a method for converting carbonyls into alkanes. minia.edu.eg They are also the requisite precursors for the Fischer indole (B1671886) synthesis, one of the most widely used methods for preparing indoles, a core structure in many pharmaceuticals. wikipedia.orgwikipedia.org
Protecting Groups: The hydrazone functionality can be employed as a protecting group for carbonyl compounds due to its stability under various conditions and its susceptibility to removal under acidic or reductive environments. minia.edu.eg
Medicinal Chemistry: The hydrazone motif is present in a wide range of compounds exhibiting antibacterial, antiviral, and anticancer properties. wikipedia.org Its ability to form stable bonds that can be cleaved under specific physiological conditions, such as the acidic environment of cancer cells, makes it useful in drug delivery systems. nih.gov
Malonates , particularly diesters like diethyl malonate, are another cornerstone of organic synthesis. Their importance stems from the acidity of the α-hydrogen located between the two carbonyl groups (pKa ≈ 13), which allows for easy deprotonation to form a stable enolate. researchgate.net This reactivity is harnessed in several ways:
Malonic Ester Synthesis: This classic reaction allows for the alkylation of the malonate enolate, followed by hydrolysis and decarboxylation to produce substituted carboxylic acids. researchgate.net
Knoevenagel Condensation: Malonates react with aldehydes and ketones in the presence of a weak base to form new carbon-carbon bonds.
Pharmaceutical Synthesis: Diethyl malonate is a starting material for a variety of pharmaceuticals, including barbiturates, the vasodilator naftidrofuryl, the anticonvulsant vigabatrin, and the antibiotic nalidixic acid. wikipedia.org
The combination of these two privileged structures in a single molecule, as seen in Diethyl 2-(2-phenylhydrazono)malonate, creates a powerful synthetic intermediate with pre-installed functionalities ready for complex chemical transformations.
Overview of this compound as a Key Synthetic Intermediate for Complex Molecular Architectures
The primary role of this compound in organic synthesis is that of a precursor for heterocyclic compounds. Its synthesis is most effectively achieved through the Japp-Klingemann reaction . This reaction involves the coupling of an aryl diazonium salt (derived from an aniline, in this case, phenylhydrazine) with a β-keto-ester (diethyl malonate). wikipedia.orgchemeurope.com
The mechanism of the Japp-Klingemann reaction proceeds via several steps:
Deprotonation of the active methylene (B1212753) compound (diethyl malonate) to form a nucleophilic enolate.
The enolate attacks the electrophilic diazonium salt to form an azo compound.
This intermediate undergoes hydrolysis, leading to the cleavage of one of the ester groups (as a carboxylic acid) and subsequent rearrangement to form the stable hydrazone product. wikipedia.org
Once formed, this compound is perfectly primed for one of the most powerful methods of heterocycle synthesis: the Fischer indole synthesis . Discovered by Emil Fischer in 1883, this reaction converts a phenylhydrazone into an indole by heating it in the presence of an acid catalyst, such as polyphosphoric acid, hydrochloric acid, or a Lewis acid. nih.govwikipedia.org
The transformation of this compound via the Fischer indole synthesis would proceed as follows:
The phenylhydrazone tautomerizes to its enamine form.
Protonation by the acid catalyst initiates a wikipedia.orgwikipedia.org-sigmatropic rearrangement, forming a new carbon-carbon bond.
The resulting intermediate cyclizes and eliminates ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org
The product of this reaction would be an indole with a carboxylate group at the 2-position, a highly valuable scaffold for further elaboration in medicinal chemistry and materials science. The presence of the ester group allows for subsequent reactions such as reduction, amidation, or hydrolysis.
Scope and Research Trajectory of this compound in Academic Investigations
The academic interest in this compound is primarily driven by its potential as a readily accessible intermediate for indole synthesis. The indole ring system is a ubiquitous feature in natural products and is central to the structure of many blockbuster drugs, including the triptan class of antimigraine agents and numerous anticancer compounds. wikipedia.orgresearchgate.net
Current and future research involving this compound is likely to explore several key areas:
Optimization of Synthesis: Investigations may focus on optimizing the Japp-Klingemann reaction conditions to maximize the yield and purity of the target compound, potentially exploring different bases, solvents, and reaction temperatures.
Diversity-Oriented Synthesis: By using substituted phenylhydrazines and different malonic esters, a library of analogous hydrazones can be created. The subsequent Fischer indole synthesis on these analogues would provide rapid access to a diverse range of substituted indoles, which is a common strategy in drug discovery.
Synthesis of Novel Heterocycles: While the Fischer indole synthesis is the most apparent application, the unique arrangement of functional groups in this compound could be exploited to synthesize other heterocyclic systems. For example, reaction with different reagents could lead to the formation of pyrazoles, pyridazines, or other nitrogen-containing ring systems. Research has shown that related hydrazone-diester compounds can act as precursors to benzotriazepines when reacted with hydrazine hydrate (B1144303). researchgate.net
Mechanistic Studies: Detailed mechanistic investigations, including isotopic labeling studies, could further elucidate the finer points of the Fischer indole synthesis using this specific substrate, particularly concerning regioselectivity when using substituted phenylhydrazines. nih.govwikipedia.org
The research trajectory for this compound is therefore pointed towards its application as a tool for the efficient construction of complex and medicinally relevant molecules. Its value lies not in the compound itself, but in its capacity to be readily transformed into high-value chemical architectures.
Data Tables
Table 1: Key Reactions Involving this compound
| Reaction Name | Reactants | Product Type | Significance |
|---|---|---|---|
| Japp-Klingemann Reaction | Diethyl malonate, Phenyl diazonium salt | Phenylhydrazone | Primary synthetic route to the title compound. wikipedia.orgchemeurope.com |
| Fischer Indole Synthesis | this compound, Acid Catalyst | Indole-2-carboxylate | Forms the highly valuable indole scaffold for medicinal chemistry. nih.govwikipedia.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Functional Group Class |
|---|---|
| This compound | Hydrazone, Diester |
| Phenylhydrazine (B124118) | Hydrazine |
| Diethyl malonate | Diester |
| Indole | Aromatic Heterocycle |
| Naftidrofuryl | Pharmaceutical |
| Vigabatrin | Pharmaceutical |
| Nalidixic acid | Pharmaceutical |
| Pyrazole (B372694) | Aromatic Heterocycle |
| Benzotriazepine | Heterocycle |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
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InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
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Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
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| Record name | diethyl malonate | |
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DSSTOX Substance ID |
DTXSID7021863 | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
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| Record name | DIETHYLMALONATE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-50 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Pathways
Optimization of Reaction Conditions and Catalyst Systems for Diethyl 2-(2-phenylhydrazono)malonate Synthesis
Influence of Solvents and Temperature on Reaction Efficiency
The efficiency of the Japp-Klingemann reaction for the synthesis of this compound is significantly influenced by the choice of solvent and the reaction temperature. The solvent not only facilitates the dissolution of reactants but can also affect the stability of the diazonium salt and the reactivity of the enolate.
Commonly employed solvents for this reaction include ethanol (B145695), toluene, and diphenyl ether. Conventional heating under reflux for a period of 1 to 6 hours at temperatures ranging from 100–160 °C has been reported to provide good yields of similar arylhydrazone products. mdpi.com More contemporary approaches, such as microwave-assisted synthesis, offer a solvent-free alternative that can accelerate the reaction rate and often leads to high yields. mdpi.com
The temperature of the reaction is a critical parameter that must be carefully controlled. The coupling of the diazonium salt with diethyl malonate is typically conducted at a low temperature, often in the range of 15-20 °C, to manage the exothermic nature of the reaction and to ensure the stability of the diazonium salt. google.com Maintaining a low temperature during the initial coupling phase is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts. Subsequent steps of the reaction may involve heating to drive the reaction to completion.
The selection of an appropriate solvent and the maintenance of optimal temperature are paramount for maximizing the yield and purity of this compound. The following table illustrates the potential impact of these parameters on reaction outcomes based on findings for analogous syntheses.
Table 1: Illustrative Influence of Solvent and Temperature on the Synthesis of Arylhydrazones
| Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Ethanol | 78 (Reflux) | 2 - 6 | 70 - 85 | Common solvent, good for dissolving reactants. |
| Toluene | 110 (Reflux) | 1 - 4 | 75 - 90 | Higher boiling point can accelerate the reaction. |
| Diphenyl Ether | 160 (Reflux) | 1 - 3 | 70 - 85 | Used for high-temperature reactions. |
| Acetonitrile | 15 - 20 | 1 - 2 | Variable | Often used for the initial coupling step. |
| Dichloromethane | 15 - 20 | 1 - 2 | Variable | Another option for the initial low-temperature coupling. |
| N,N-Dimethylformamide | 15 - 20 | 1 - 2 | Variable | A polar aprotic solvent that can facilitate the reaction. |
| Water (with co-solvent) | 0 - 10 | 1 - 3 | Variable | Used for the diazotization step and initial coupling. |
| None (Microwave) | 150 | 0.5 | >78 | Rapid, solvent-free, and often high-yielding. mdpi.com |
Role of Organic Base Catalysts in Specific Syntheses
Organic base catalysts play a pivotal role in the synthesis of this compound by facilitating the initial and essential deprotonation of diethyl malonate. The acidity of the α-protons of the methylene (B1212753) group in diethyl malonate is enhanced by the two adjacent electron-withdrawing ester groups, making them susceptible to removal by a suitable base. The resulting enolate is the key nucleophilic species that initiates the coupling with the phenyldiazonium salt.
A variety of organic bases can be employed for this purpose, with the choice of base influencing the reaction rate and, in some cases, the product distribution. Common organic bases used in related syntheses include sodium ethoxide, potassium tert-butoxide, and sodium hydride. google.com The strength of the base is a critical factor; a base that is too weak may not efficiently generate the enolate, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong might promote side reactions.
In some protocols for similar compounds, the reaction is carried out under alkaline conditions, with the specific base being crucial for the outcome. google.com The selection of the base is often coordinated with the choice of solvent to ensure solubility and optimal reactivity. For instance, sodium ethoxide is commonly used in ethanol, while potassium tert-butoxide might be preferred in solvents like tetrahydrofuran (B95107) or N,N-dimethylformamide. google.com
The following table provides examples of organic bases that can be utilized in the synthesis of this compound and their typical reaction environments, based on analogous preparations.
Table 2: Role of Organic Base Catalysts in the Synthesis of Arylhydrazones
| Organic Base Catalyst | Typical Solvent(s) | Function | Key Considerations |
|---|---|---|---|
| Sodium Ethoxide | Ethanol | Deprotonation of diethyl malonate to form the sodium enolate. google.com | A strong base commonly used in alcoholic solvents. |
| Potassium tert-Butoxide | Tetrahydrofuran, DMF | Deprotonation of diethyl malonate. google.com | A stronger, non-nucleophilic base, useful in aprotic solvents. |
| Sodium Hydride | Tetrahydrofuran, DMF | Deprotonation of diethyl malonate. google.com | A very strong, non-nucleophilic base; requires anhydrous conditions. |
| Triethylamine | Dichloromethane, Acetonitrile | Can act as a base or acid scavenger. | A weaker organic base, often used to neutralize acidic byproducts. |
| Piperidine | Ethanol | Can catalyze the condensation reaction. | A secondary amine that can act as a nucleophilic catalyst. |
Chemical Transformations and Derivatization Strategies
Reactivity of the Hydrazone Moiety in Diethyl 2-(2-phenylhydrazono)malonate
The hydrazone moiety is the central point of reactivity in this compound, participating in crucial tautomeric equilibria and serving as a key building block for various cyclization reactions.
Tautomerism and Isomerization Processes
A critical aspect of the chemical nature of this compound is its existence in a state of tautomeric equilibrium. researchgate.net This phenomenon, specifically azo/enol-hydrazone tautomerism, involves the migration of a proton and a corresponding shift in double bonds. The compound can exist as the hydrazone tautomer or the azo tautomer. researchgate.netunifr.ch
Cyclization Reactions Leading to Heterocyclic Systems
The reactivity of the hydrazone group makes this compound an ideal starting material for synthesizing a variety of heterocyclic compounds. These reactions are fundamental in medicinal and materials chemistry due to the prevalence of such scaffolds in bioactive molecules and functional materials. nih.gov
While direct cyclization to simple pyrazolidines from this compound itself is less commonly detailed, the analogous reactivity of hydrazones is well-established. For instance, reactions of similar hydrazone structures with specific reagents can lead to the formation of pyrazolidine-based compounds. The reaction of diethyl phenylthiocarbamoylmalonate with β-cyanoethylhydrazine yields ethyl 3-anilino-2-pyrazolin-5-one, demonstrating the propensity of such systems to form five-membered rings containing two adjacent nitrogen atoms. researchgate.net
The conversion of this compound and related structures into pyridazinone and pyrazole (B372694) frameworks is a cornerstone of its synthetic utility.
Pyridazinones: These six-membered heterocyclic systems, containing two adjacent nitrogen atoms, can be synthesized from precursors derived from this compound. For example, the cyclization of related arylhydrazono derivatives with reagents like hydrazine (B178648) hydrate (B1144303) is a common strategy to form the pyridazinone ring. grafiati.com These reactions often involve an intramolecular condensation, leading to the stable heterocyclic core. The resulting pyridazinone derivatives are of significant interest in medicinal chemistry. nih.govresearchgate.net
Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from this compound. nih.govresearchgate.net A classic approach involves the cyclocondensation of the hydrazone with a suitable reagent that provides the remaining carbon atoms for the ring. For example, treatment with a strong base can induce intramolecular cyclization, leading to a pyrazole-based structure. nih.gov The versatility of this approach allows for the synthesis of a wide range of substituted pyrazoles with diverse applications. nih.gov
Table 1: Selected Cyclization Reactions and Resulting Heterocycles
| Starting Material Class | Reagent/Condition | Resulting Heterocycle | Ref. |
|---|---|---|---|
| Arylhydrazones | Hydrazine Hydrate | Pyridazinone | grafiati.com |
| Arylhydrazones | Strong Base / Intramolecular Cyclization | Pyrazole | nih.gov |
| Diethyl phenylthiocarbamoylmalonate | β-Cyanoethylhydrazine | Pyrazolinone | researchgate.net |
| 3-Oxo-3-substituted-2-arylhydrazonals | Active Methylene (B1212753) Nitriles | Pyridazinone | tsijournals.com |
The reaction of this compound with dinucleophiles—molecules containing two nucleophilic centers—is a powerful strategy for constructing annulated, or fused, heterocyclic systems. Dinucleophiles such as ethylenediamine, o-phenylenediamine, and others can react with the dicarbonyl-like functionality of the malonate part of the molecule after initial interaction with the hydrazone. This can lead to the formation of more complex, polycyclic structures like benzotriazepines when reacting with reagents like 2-aminobenzophenones followed by hydrazine hydrate. researchgate.net These reactions showcase the ability of this compound to act as a scaffold for building intricate molecular architectures.
Transformations Involving the Diethyl Malonate Ester Groups
The two ethyl ester groups in this compound offer additional sites for chemical modification, although their reactivity is often secondary to that of the hydrazone moiety.
These ester groups can undergo typical ester reactions, such as hydrolysis and transesterification. wikipedia.orgwikipedia.org Hydrolysis, typically under acidic or basic conditions, can convert one or both ester groups into carboxylic acids. beilstein-journals.orgnih.gov For instance, vigorous hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, with a mixture of hydrobromic acid and acetic acid resulted in the formation of 2-(perfluorophenyl)acetic acid, indicating that hydrolysis can be accompanied by decarboxylation. beilstein-journals.orgnih.gov
Furthermore, the malonate portion can act as a leaving group in certain reactions. When some diester compounds are reacted with hydrazine hydrate, the diethyl malonate moiety can be displaced. researchgate.net The reactivity of these ester groups can also be harnessed in cyclocondensation reactions with various dinucleophiles to form six-membered heterocyclic rings. nih.gov For example, the reaction of diethyl malonates with amidines is a well-known method for synthesizing barbituric acids. nih.gov
A study on a complex malonate ester-based inhibitor revealed a hydrolytic pathway that begins with the hydrolysis of one of the ethyl ester groups, followed by a decarboxylative fragmentation. nih.gov This highlights that the transformation of the ester groups can initiate more complex reaction cascades. The methylene group situated between the two ester carbonyls is also acidic and can be deprotonated to form a carbanion, which can then participate in alkylation reactions, a cornerstone of the malonic ester synthesis. wikipedia.orgmdpi.comyoutube.com
Table 2: Transformations of the Diethyl Malonate Moiety
| Reaction Type | Reagents | Product Type | Ref. |
|---|---|---|---|
| Hydrolysis & Decarboxylation | HBr / AcOH | Substituted Acetic Acid | beilstein-journals.orgnih.gov |
| Alkylation | Strong Base, Alkyl Halide | Alkylated Malonic Ester | wikipedia.org |
| Cyclocondensation | Urea | Barbituric Acid | nih.gov |
| Leaving Group Displacement | Hydrazine Hydrate | Azine | researchgate.net |
Hydrolysis Pathways and Decarboxylation Tendencies
The hydrolysis of the ester functionalities in this compound is a critical transformation that often leads to subsequent, spontaneous reactions. The process typically involves the saponification of the two ethyl ester groups under basic conditions or their cleavage under acidic conditions to yield the corresponding dicarboxylic acid, 2-(2-phenylhydrazono)malonic acid.
However, this resulting malonic acid derivative is generally unstable. beilstein-journals.orgbeilstein-journals.org Substituted malonic acids, particularly those with an electron-withdrawing group or a group capable of stabilizing a carbanion at the alpha-position, are highly susceptible to decarboxylation upon heating. organic-chemistry.orgmasterorganicchemistry.com The hydrazono group (C=N) acts analogously to a beta-keto group, which famously promotes facile decarboxylation. The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of a new C-H bond, ultimately yielding a phenylhydrazone of a carboxylic acid.
While direct studies on this compound are specific, extensive research on analogous compounds like Diethyl 2-(perfluorophenyl)malonate provides a clear model for this reactivity. nih.gov Attempts to hydrolyze this related compound to its corresponding malonic acid under various conditions consistently resulted in complete decarboxylation, yielding 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org It was found that vigorous hydrolysis with a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures efficiently produced the decarboxylated product. beilstein-journals.org This suggests that isolating the 2-(2-phenylhydrazono)malonic acid intermediate is challenging due to its strong inherent tendency to decarboxylate. beilstein-journals.org
Table 1: Predicted Hydrolysis and Decarboxylation Outcomes for this compound based on Analogous Systems Data inferred from studies on Diethyl 2-(perfluorophenyl)malonate. beilstein-journals.orgbeilstein-journals.org
| Reaction Conditions | Expected Major Product | Inferred Tendency |
|---|---|---|
| Basic conditions (e.g., NaOH/H₂O, heat) | 2-(2-phenylhydrazono)acetic acid derivative (after acidification) | Hydrolysis followed by complete decarboxylation |
| Mild acidic conditions (ambient temperature) | Stable, little to no reaction | Resistant to hydrolysis under mild conditions |
| Vigorous acidic conditions (e.g., HBr/AcOH, reflux) | 2-(2-phenylhydrazono)acetic acid derivative | Efficient hydrolysis and complete decarboxylation |
Transesterification and Ester Exchange Reactions
Transesterification is a fundamental process for modifying ester groups. For this compound, this reaction would involve the exchange of its ethyl groups with other alkyl or aryl groups from a different alcohol. This process is typically catalyzed by either an acid or a base.
In a representative reaction, treating the compound with an excess of another alcohol, such as benzyl (B1604629) alcohol, in the presence of a suitable catalyst would lead to the formation of benzyl ethyl 2-(2-phenylhydrazono)malonate and, upon further reaction, dibenzyl 2-(2-phenylhydrazono)malonate. The equilibrium can be driven towards the products by removing the ethanol (B145695) that is formed. Studies on the transesterification of the parent diethyl malonate have shown that solid acid catalysts, like modified zirconia, can effectively mediate this transformation. nih.gov Similarly, attempts to use trifluoroacetic acid for the cleavage of related malonate esters operate via a transesterification mechanism. nih.gov
Utility of Diethyl Malonate as a Leaving Group in Complex Cyclizations
A synthetically powerful feature of the malonate substructure is its ability to function as an effective leaving group in certain intramolecular cyclization reactions. researchgate.net This strategy is particularly useful for the synthesis of heterocyclic compounds.
In a typical scenario, a molecule containing the diethyl malonate moiety and a separate nucleophilic group can be induced to cyclize. For instance, reaction with a strong nucleophile like hydrazine hydrate can initiate an attack on one of the ester carbonyls. This is followed by an intramolecular cyclization where another nucleophilic site on the reactant attacks the second ester group. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the diethyl malonate anion, a relatively stable and thus good leaving group. researchgate.net This elimination drives the reaction forward, leading to the formation of a stable heterocyclic ring system, such as a 1,3,4-benzotriazepine. researchgate.net The utility of this approach lies in its ability to construct complex cyclic architectures from acyclic precursors in a single, efficient step.
Electrophilic and Nucleophilic Additions/Substitutions on the Aromatic and Malonate Frameworks
The molecule offers multiple sites for electrophilic and nucleophilic attack, distributed across its aromatic and malonate-derived portions.
Reactivity of the Aromatic Framework: The phenyl ring, being attached to the hydrazono group (-NH-N=C<), is activated towards electrophilic aromatic substitution. The nitrogen atom directly bonded to the ring (-NH-) possesses a lone pair of electrons that it can donate into the aromatic system through resonance (a +M effect). wikipedia.org This donation significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com Therefore, the phenylhydrazono substituent acts as a potent ortho-, para-directing group. libretexts.org Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield predominantly ortho- and para-substituted products.
Reactivity of the Malonate and Hydrazone Framework: The malonate portion of this compound differs significantly from its parent, diethyl malonate. In diethyl malonate, the central methylene (-CH₂-) protons are acidic and easily removed to form a nucleophilic enolate, which is central to the malonic ester synthesis for alkylation. masterorganicchemistry.comaskthenerd.com In the title compound, this acidic proton is absent, as the central carbon is part of the C=N double bond.
The primary sites for nucleophilic or electrophilic interaction on this framework are:
Nucleophilic Addition to Carbonyls: The carbonyl carbons of the two ester groups are electrophilic and can be attacked by strong nucleophiles. This is a standard reaction for esters, though it may be less favorable than other potential transformations in this specific molecule.
Reactivity of the Hydrazone: The hydrazone linkage itself presents multiple reactive possibilities. The nitrogen atoms have lone pairs and can act as nucleophiles or bases. The C=N double bond can potentially undergo addition reactions, although this is less common than reactions on the aromatic ring.
Table 2: Summary of Reactive Sites and Potential Transformations
| Molecular Framework | Reactive Site | Type of Reaction | Expected Outcome |
|---|---|---|---|
| Aromatic (Phenyl Ring) | Ortho and Para Carbons | Electrophilic Aromatic Substitution | Substitution of H with an electrophile (e.g., -Br, -NO₂) |
| Malonate | Ester Carbonyl Carbons | Nucleophilic Acyl Substitution | Hydrolysis, Transesterification, or attack by other nucleophiles |
| Entire Malonate Moiety | Leaving Group in Cyclization | Formation of a heterocyclic ring via elimination | |
| Hydrazone | Nitrogen Atoms | Nucleophilic/Basic site | Protonation or coordination to electrophiles |
Advanced Spectroscopic Characterization Techniques for this compound
Experimental spectroscopic techniques are fundamental in confirming the identity and purity of synthesized "this compound". Each method offers unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework can be constructed.
For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl ester groups (triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons of the phenyl ring. The N-H proton of the hydrazone moiety would also present a characteristic signal.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the ethyl group carbons, and the carbon atom of the C=N double bond.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (Ethyl) | ~1.3 | Triplet |
| CH₂ (Ethyl) | ~4.3 | Quartet |
| Aromatic-H | ~7.0-7.5 | Multiplet |
| N-H | Variable | Singlet |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (Ethyl) | ~14 |
| CH₂ (Ethyl) | ~62 |
| Aromatic C | ~115-145 |
| C=N | ~140 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented are estimates based on typical values for similar functional groups.
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the various functional groups present in "this compound" by measuring the absorption of infrared radiation at specific wavenumbers.
Key vibrational frequencies expected in the FTIR spectrum include:
N-H Stretch: A peak in the region of 3100-3300 cm⁻¹ corresponding to the hydrazone N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found just below 3000 cm⁻¹.
C=O Stretch: Strong absorption bands around 1720-1740 cm⁻¹ are characteristic of the ester carbonyl groups.
C=N Stretch: The carbon-nitrogen double bond of the hydrazone will show a peak in the 1600-1650 cm⁻¹ region.
C=C Stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range.
C-O Stretch: The C-O single bonds of the ester groups will exhibit strong absorptions in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C=N (Hydrazone) | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.
The fragmentation pattern is a unique fingerprint of the molecule. For "this compound," common fragmentation pathways would likely involve the loss of the ethyl and ethoxycarbonyl groups.
For crystalline samples of "this compound," single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and revealing details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While specific XRD data for this compound is not widely published, studies on similar malonate derivatives have been successfully conducted.
Theoretical Spectroscopic Investigations
Computational chemistry provides a powerful complement to experimental studies, allowing for the prediction of spectroscopic properties and a deeper understanding of the molecule's behavior.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of "this compound," DFT calculations can be used to optimize the molecular geometry and to predict its vibrational frequencies.
These theoretical frequencies can then be correlated with the experimental FTIR spectrum. This comparison helps in the precise assignment of the observed absorption bands to specific vibrational modes within the molecule, providing a more robust interpretation of the experimental data. DFT studies on closely related hydrazono-malonate structures have demonstrated a good correlation between calculated and experimental spectroscopic data.
Spectroscopic and Structural Elucidation Studies
Electronic Structure Analysis via UV-Vis Spectroscopy and Energy Level Designation (HOMO-LUMO)
The electronic structure of chromophoric organic compounds like Diethyl 2-(2-phenylhydrazono)malonate is fundamental to understanding their reactivity, stability, and potential applications. The interaction of such molecules with ultraviolet and visible light can be probed using UV-Vis spectroscopy, which provides insights into the electronic transitions between different molecular orbitals. Complementary to this experimental technique, computational quantum chemistry, particularly Density Functional Theory (DFT), allows for the detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical reactivity.
Detailed Research Findings
Direct experimental and computational studies specifically targeting this compound are not extensively available in the public domain. However, valuable insights can be drawn from the analysis of structurally similar compounds, such as diethyl benzylidenemalonates and other phenylhydrazone derivatives. These related molecules share key structural motifs, including the electron-withdrawing malonate group and the phenyl-containing chromophore, which govern their electronic properties.
UV-Vis Spectroscopy Analysis
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions from occupied to unoccupied molecular orbitals. For compounds containing a phenylhydrazono group conjugated with a malonate moiety, the absorption bands are typically attributed to π → π* transitions within the conjugated system.
While specific data for this compound is not provided, analysis of a closely related compound, Diethyl 2-(4-nitro-benzylidene)malonate , in Dimethyl Sulfoxide (DMSO) reveals a significant absorption maximum (λmax). The presence of the nitro group, a strong electron-withdrawing group, is known to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted phenyl derivative.
Interactive Data Table: UV-Vis Absorption Data for a Related Benzylidenemalonate Derivative
| Compound | Solvent | λmax (nm) |
| Diethyl 2-(4-nitro-benzylidene)malonate | DMSO | ~380 |
| Note: This data is for a structurally related compound and serves as an illustrative example. |
The absorption maximum observed for this analogue indicates the energy required for the primary π → π* electronic transition. The position and intensity of this band are sensitive to the substituents on the phenyl ring and the solvent polarity.
HOMO-LUMO Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to describing the electronic behavior of a molecule. The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy gap between them (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability; a smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.
Computational studies on various phenylhydrazone and related derivatives using DFT methods provide a framework for understanding the electronic characteristics of this compound. For instance, DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a complex Schiff base with a related hydrazine (B178648) linkage, show a HOMO-LUMO energy gap that suggests high chemical reactivity and polarizability. nih.gov The lower the energy gap, the more readily the molecule can undergo charge transfer interactions. nih.gov
In a theoretical investigation of 2-(1-Phenylethylideneamino) guanidine, the HOMO was found to be located over nitrogen and carbon atoms, indicating these as the primary sites of electron donation. dergipark.org.tr The transition from HOMO to LUMO in such systems represents a transfer of electron density within the molecule. dergipark.org.tr
For illustrative purposes, a table of representative HOMO-LUMO energy values from computational studies on related organic molecules is provided below. It is important to note that these values are highly dependent on the specific molecular structure and the computational method employed.
Interactive Data Table: Representative HOMO-LUMO Energy Levels from DFT Calculations on Related Compounds
| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
| 2-(1-Phenylethylideneamino) guanidine | -5.669 | -1.257 | 4.412 |
| Note: These values are from computational studies on related, but different, molecular structures and are intended to be representative examples. |
The HOMO-LUMO gap is a key determinant of a molecule's electronic absorption properties and its participation in chemical reactions. A smaller gap facilitates the promotion of an electron from the ground state to an excited state, which is the fundamental process in UV-Vis absorption.
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, where the molecule exists in its lowest energy state.
In a detailed study of a complex derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM), researchers employed the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set to obtain the optimized structure. wikipedia.orgsynarchive.com The minimum energy for this derivative was calculated to be -1368.7186 atomic units. wikipedia.org Such calculations are crucial as they provide a theoretical structure that can be compared with experimental data, for instance, from X-ray diffraction (XRD). For the MQOAHM derivative, a superimposition of the theoretically optimized structure and the experimental XRD structure showed a high degree of overlap, validating the accuracy of the computational model. wikipedia.orgsynarchive.com
The electronic properties are also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These frontier orbitals determine how the molecule interacts with other species. For the aforementioned quinoxaline (B1680401) derivative, the HOMO and LUMO energies were calculated, and the distribution of these orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively. synarchive.com
Based on the HOMO and LUMO energies calculated for the Diethyl 2-(2-phenylhydrazono)malonate derivative (MQOAHM), several key descriptors can be determined:
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity.
Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).
The calculated thermodynamic and reactivity parameters for the quinoxaline derivative of this compound provide a quantitative basis for understanding its chemical behavior.
Table 1: Calculated Properties for a this compound Derivative (MQOAHM)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -1368.7186 | a.u. |
| E_HOMO | -6.42 | eV |
| E_LUMO | -1.99 | eV |
| Energy Gap (ΔE) | 4.43 | eV |
| Electronegativity (χ) | 4.205 | eV |
| Chemical Hardness (η) | 2.215 | eV |
| Global Softness (S) | 0.451 | eV⁻¹ |
| Electrophilicity Index (ω) | 3.99 | eV |
Molecular Modeling and Simulations
Beyond static quantum calculations, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
In a notable study, a quinoxaline derivative of this compound was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. wikipedia.orgsynarchive.com The study performed docking of two crystallographically independent forms of the molecule, MQOAHM (a) and MQOAHM (b), against the Mpro protein (PDB ID: 7BQY). synarchive.com The results indicated strong binding affinities, suggesting the compound merits further investigation. wikipedia.orgsynarchive.com The high binding scores were attributed to multiple hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues in the active site of the protease. synarchive.com
Table 2: Molecular Docking Results of a this compound Derivative (MQOAHM) against SARS-CoV-2 Main Protease (7BQY)
| Ligand Form | Binding Score | Unit |
|---|---|---|
| MQOAHM (a) | -7.0 | kcal/mol |
| MQOAHM (b) | -6.9 | kcal/mol |
While no specific molecular dynamics (MD) simulation studies have been published for this compound, this computational technique is essential for understanding its dynamic behavior. MD simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's flexibility and conformational landscape. nih.gov
For a molecule like this compound, MD simulations could be used to:
Explore Conformational Space: The molecule has several rotatable single bonds. MD can reveal the preferred three-dimensional shapes (conformers) the molecule adopts in solution and the energy barriers between them.
Analyze Solvent Effects: By simulating the molecule in an explicit solvent like water, researchers can understand how solvent interactions influence its conformation and stability.
Refine Docking Poses: MD simulations of a ligand-protein complex, obtained from molecular docking, can assess the stability of the binding pose and calculate binding free energies more accurately. This helps confirm whether the ligand will remain stably bound to the receptor.
Future computational work on this compound would likely benefit from MD simulations to provide a more complete picture of its behavior in a biological environment. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
The synthesis of this compound typically proceeds via a coupling reaction. A well-established method for creating such arylhydrazones from β-dicarbonyl compounds is the Japp–Klingemann reaction. wikipedia.orgsynarchive.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, like a diethyl malonate derivative, followed by the cleavage of an acyl or carboxyl group to yield the final hydrazone. wikipedia.org
While specific computational studies elucidating this mechanism for the title compound are not available, computational chemistry offers the ideal tools for such an investigation. A theoretical study would involve:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants evolve into products.
Locating Transition States: Identifying the highest energy point along the reaction coordinate for each step (e.g., the initial nucleophilic attack of the malonate enolate on the diazonium salt, the subsequent hydrolysis, and the final rearrangement).
Analyzing Intermediates: Characterizing the structure and stability of any intermediates formed during the reaction, such as the initial azo compound. wikipedia.org
By modeling these steps, computational chemistry can provide a detailed, atomistic understanding of the reaction pathway, complementing experimental observations and helping to optimize reaction conditions.
Applications in Medicinal and Biological Chemistry
Exploration of Bioactivity Profiles of Diethyl 2-(2-phenylhydrazono)malonate Derivatives
Derivatives based on the diethyl malonate framework have demonstrated a range of promising biological activities, particularly in the realms of antimicrobial and antioxidant efficacy.
Structurally related compounds, such as Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), have been identified as potent inhibitors of mycelial growth, particularly against the devastating plant pathogen Fusarium oxysporum (Fox). mdpi.com Research into a series of these compounds revealed that their antifungal activity varies significantly with the substitution on the aromatic ring. The best outcomes were observed with DAMMs featuring an ortho-nitro-substituted or a non-substituted aromatic ring, which were classified as fungicidal agents with inhibitory effects at the nanomolar scale. mdpi.com
The inhibitory concentrations (IC₅₀) for these compounds highlight their potential as antifungal agents. mdpi.com For instance, the derivative with a non-substituted aromatic ring exhibited an IC₅₀ of 0.013 µM. mdpi.com
**Table 1: Antifungal Activity of Diethyl 2-((arylamino)methylene)malonate Derivatives against *F. oxysporum***
| Compound | Aromatic Ring Substituent | IC₅₀ (µM) | Activity Classification |
|---|---|---|---|
| 1 | p-methyl | 35 | Fungistatic |
| 2 | o-nitro | 0.320 | Fungicidal |
| 3 | p-nitro | 3.2 | Fungistatic |
| 4 | p-methoxy | 2.0 | Fungistatic |
| 5 | non-substituted | 0.013 | Fungicidal |
Data sourced from research on Diethyl 2-((aryl(alkyl)amino)methylene)malonates, which are structurally analogous to the subject compound. mdpi.com
Furthermore, other related heterocyclic systems derived from malonate precursors, such as quinazolinones and benzylphosphonates, have shown significant antibacterial properties against various bacterial strains, including Escherichia coli. mdpi.comnih.gov This underscores the value of the malonate scaffold in developing new antimicrobial drugs to combat increasing antibiotic resistance. mdpi.com
Diethyl malonate adducts have been synthesized and evaluated for their ability to scavenge free radicals, a key factor in preventing oxidative stress-related diseases. A study involving diethyl malonate adducts of phenothiazine (B1677639) demonstrated good antioxidant activity, with IC₅₀ values ranging from 36.15 to 81.00 µg/ml in a 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free-radical scavenging assay. isca.me
Notably, some synthesized compounds showed higher antioxidant potential than the standard control, quercetin (B1663063) (IC₅₀ value of 44.53 µg/ml). isca.me The introduction of electron-donating groups into the aromatic structure was found to enhance the antioxidant properties. isca.me
Table 2: In-Vitro Antioxidant Activity of Diethyl Malonate Adducts of Phenothiazine
| Compound ID | Substituent (R) | IC₅₀ (µg/ml) |
|---|---|---|
| 2a | 4-OCH₃ | 39.13 |
| 2b | H | 40.00 |
| 2c | 4-Cl | 48.12 |
| 2d | 4-N(CH₃)₂ | 36.15 |
| 2e | 2-Cl | 55.45 |
| 2f | 2-NO₂ | 81.00 |
| 2g | 4-NO₂ | 79.15 |
| Control | Quercetin | 44.53 |
Data sourced from a study on the antioxidant activity of diethyl malonate adducts. isca.me
Role as Intermediates in Drug Discovery and Development
Beyond its intrinsic bioactivity, this compound is a valuable precursor in the synthesis of more complex molecules with therapeutic potential. Its chemical structure is amenable to cyclization and other modifications, making it a key building block for a variety of heterocyclic compounds. beilstein-journals.org
The diethyl malonate framework is integral to the synthesis of numerous heterocyclic systems.
Quinoxalines: These compounds are known for a wide range of biological activities, including anticancer and anti-HIV properties. mdpi.com A novel derivative, Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, has been synthesized and studied. nih.gov In silico molecular docking studies of this specific compound suggested it could be a candidate for further research as a therapeutic agent, highlighting a direct synthetic link between the core structure and the bioactive quinoxaline (B1680401) moiety. nih.gov The versatility of the malonate structure allows it to be used in reactions to form the quinoxaline ring system, which is a key component in inhibitors of enzymes like VEGFR-2, a target in cancer therapy.
Benzodiazepines: This class of compounds is widely recognized for its medicinal applications, including as anticonvulsant, anti-inflammatory, and hypnotic agents. nih.gov The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with carbonyl compounds, a reaction for which malonate derivatives can serve as crucial starting materials or intermediates. nih.govresearchgate.net Similarly, related structures like 1,3,4-benzotriazepines have been synthesized from compounds derived from the reaction of 2-aminobenzophenones with diethyl ethoxymethylenemalonate, a close relative of the title compound. researchgate.net
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR investigations have provided key insights:
In Antimicrobial Derivatives: For the structurally related DAMMs with antifungal activity, SAR studies revealed that substitutions on the aryl ring are critical. The presence of an ortho-nitro group or a non-substituted ring led to the most potent fungicidal activity, whereas other substitutions resulted in weaker, fungistatic effects. mdpi.com
In Antioxidant Derivatives: Research on phenothiazine adducts of diethyl malonate showed that the electronic properties of substituents play a significant role. The introduction of electron-donating groups, such as a dimethylamino group at the para-position of the phenyl ring, resulted in a marginal increase in antioxidant activity compared to the unsubstituted compound. isca.me
In Enzyme Inhibitors: In the development of quinazoline-based enzyme inhibitors, SAR studies have shown that modifications at various positions of the quinazoline (B50416) core, which can be formed from malonate precursors, dramatically affect inhibitory potency against targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.com For example, the nature of the group at the C-4 position of the quinazoline ring is a key determinant of binding affinity. mdpi.com
Mechanistic Investigations of Biological Action (e.g., Enzyme Inhibition Pathways, Drug Metabolism)
Understanding how these compounds work at a molecular level is essential for their development as therapeutic agents. Mechanistic studies have focused on their roles in enzyme inhibition and their metabolic fate in biological systems.
Enzyme Inhibition Pathways: Derivatives of diethyl malonate have been investigated as enzyme inhibitors. One prominent example is the development of intestine-specific inhibitors of the microsomal triglyceride transfer protein (MTP), a target for treating dyslipidemia. nih.gov A complex derivative, JTT-130, which contains a diethyl-2-phenylmalonate motif, acts as a potent MTP inhibitor. nih.gov This inhibition is a key strategy for managing metabolic disorders. nih.gov Furthermore, heterocyclic compounds like quinoxalines, which can be synthesized from malonate precursors, are known to inhibit receptor tyrosine kinases such as VEGFR-2, thereby blocking signaling pathways essential for cancer cell growth and angiogenesis.
Drug Metabolism: The metabolic pathway of malonate ester-based drugs has been a subject of detailed investigation. The MTP inhibitor JTT-130 was found to undergo rapid hydrolysis of its ester linkage, primarily by liver-specific carboxylesterases. nih.gov This metabolic process results in the formation of an inactive carboxylic acid metabolite. nih.gov Interestingly, detailed mechanistic studies using isotope labeling revealed that the hydrolysis does not occur through a simple cleavage of the ester linkage. Instead, it proceeds via a more complex pathway involving the initial hydrolysis of one of the malonate's ethyl ester groups, followed by a decarboxylative fragmentation. nih.gov This rapid, liver-specific metabolism is a deliberate design feature to achieve tissue-selective drug action and minimize systemic side effects. nih.gov
Coordination Chemistry and Material Science Prospects
Diethyl 2-(2-phenylhydrazono)malonate as a Ligand in Metal Complexation
This compound is the product of the condensation reaction between phenylhydrazine (B124118) and diethyl malonate. The resulting molecule possesses multiple potential coordination sites, making it an intriguing candidate for a chelating ligand in coordination chemistry. The key functional groups available for metal binding are the nitrogen atoms of the hydrazone moiety and the carbonyl oxygen atoms of the diethyl malonate group. The presence of both a soft donor (nitrogen) and hard donors (oxygen) suggests that this ligand could form stable complexes with a wide range of metal ions.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to this compound, such as those derived from the condensation of phenylhydrazine with β-diketones or other carbonyl compounds, is well-documented. Typically, these syntheses involve the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent like ethanol (B145695) or methanol. nih.gov The reaction often proceeds at room temperature or with gentle heating under reflux.
Complexes of related phenylhydrazone ligands with transition metals such as Cobalt(II), Nickel(II), and Copper(II) have been successfully synthesized and characterized. nih.gov The characterization of these complexes relies on a suite of analytical techniques:
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.
Infrared (IR) Spectroscopy: To identify which of the ligand's functional groups are involved in coordination. A shift in the vibrational frequency of the C=N (azomethine) and C=O (carbonyl) groups in the complex compared to the free ligand is indicative of coordination. For instance, in related systems, the azomethine ν(C=N) band is observed to shift to a lower wavenumber upon complexation. nih.gov
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere around the metal ion. The spectra of the complexes typically show bands that are shifted or new bands that are not present in the free ligand, resulting from d-d transitions of the metal ion and charge-transfer transitions.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. For example, octahedral or tetrahedral geometries can often be distinguished based on their magnetic properties.
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov
| Analytical Technique | Typical Observations for Analogous Phenylhydrazone Complexes | Inferred Information |
| Infrared Spectroscopy | Shift of ν(C=N) and ν(C=O) bands to lower frequencies. | Coordination of the azomethine nitrogen and carbonyl oxygen to the metal center. nih.gov |
| UV-Visible Spectroscopy | Appearance of new bands in the visible region. | d-d electronic transitions, suggesting specific coordination geometries (e.g., octahedral). |
| Magnetic Susceptibility | Paramagnetic behavior corresponding to unpaired electrons. | Confirmation of oxidation state and geometry of the metal ion (e.g., high-spin Co(II) in an octahedral field). |
| Elemental Analysis | Agreement between calculated and found percentages of C, H, N, and Metal. | Confirmation of the proposed metal-to-ligand ratio in the complex. nih.gov |
Binding Modes and Stoichiometry in Coordination Compounds
Hydrazone ligands, including those derived from phenylhydrazine, are known to be versatile and can exist in keto-enol tautomeric forms. This allows them to coordinate to metal ions in different modes. researchgate.net For this compound, coordination is expected to occur primarily in a bidentate fashion, chelating to a metal ion through one of the hydrazone nitrogen atoms and a carbonyl oxygen atom, forming a stable five or six-membered ring. nih.gov
The malonate group itself is a highly versatile ligand, capable of a variety of coordination modes, including acting as a chelating agent or bridging multiple metal centers. researchgate.netresearchgate.net Depending on the reaction conditions and the nature of the metal ion, this compound could potentially act as:
A Neutral Bidentate Ligand: Coordinating via the azomethine nitrogen and a carbonyl oxygen.
A Monobasic Bidentate Ligand: After deprotonation of the N-H proton of the hydrazone moiety, it can coordinate through the anionic nitrogen and a carbonyl oxygen. This is a common binding mode for hydrazones. nih.gov
The stoichiometry of the resulting complexes is typically of the type [M(L)₂] or [M(L)₂X₂], where L is the ligand and X is an anion like chloride, resulting in octahedral or square planar geometries. For instance, studies on related acylpyrazolone phenylhydrazone ligands have reported the formation of octahedral complexes with Mn(II), Ni(II), Co(II), and Cu(II) with a 1:2 metal-to-ligand ratio. nih.gov The specific stoichiometry is influenced by factors such as the size and charge of the metal ion and the steric bulk of the ligand. mdpi.com
Potential Applications in Catalysis and Advanced Materials
While specific applications for complexes of this compound have not been extensively explored, the broader classes of hydrazone and β-diketonate metal complexes are known for their utility in catalysis and materials science.
Metal complexes incorporating ligands similar to this compound have shown promise as catalysts in various organic transformations. For example, metal complexes with β-diketiminate ligands, which share some structural similarities, are active catalysts for ring-opening polymerization of cyclic esters like caprolactone. d-nb.inforesearchgate.net The activity of these catalysts is influenced by the nature of the metal center and the ligand framework. d-nb.info Furthermore, rhodium and nickel complexes have been employed in cycloaddition reactions. researchgate.net Given these precedents, it is plausible that transition metal complexes of this compound could exhibit catalytic activity in reactions such as oxidations, hydrogenations, or C-C coupling reactions.
Emerging Research Directions and Future Outlook
Development of Green Chemistry Approaches for the Synthesis of Diethyl 2-(2-phenylhydrazono)malonate and its Derivatives
The synthesis of this compound traditionally involves the condensation reaction of phenylhydrazine (B124118) with diethyl 2-oxomalonate. stackexchange.com While effective, classic synthetic routes often rely on volatile organic solvents and may require catalysts that are not environmentally friendly. Modern research is increasingly focused on aligning such syntheses with the principles of green chemistry, emphasizing the reduction of waste, use of safer solvents, and development of energy-efficient processes.
Several green strategies are being explored for the synthesis of phenylhydrazone derivatives. These include solvent-free reactions, the use of heterogeneous catalysts, and energy-efficient methods like microwave irradiation and mechanochemistry. researchgate.netnih.govrsc.org For instance, a highly efficient and green protocol for synthesizing phenylhydrazone derivatives utilizes a nanostructured diphosphate (B83284) (Na2CaP2O7) as a catalyst in a solvent-free medium. researchgate.net This method is noted for its simplicity, clean reaction profile, short reaction times, and high conversion rates. researchgate.net A key advantage is that the catalyst can be recovered and reused multiple times without a significant drop in its catalytic activity. researchgate.net
Microwave-assisted synthesis represents another significant advancement. Protocols have been developed for the solid-phase cyclization of chalcones and phenyl hydrazine (B178648) hydrate (B1144303) using a fly ash:H2SO4 catalyst under microwave irradiation, offering an economical, environmentally friendly, and non-hazardous route with good yields. nih.gov Similarly, mechanochemical methods, which involve reactions in the solid state using ball milling, have been successfully applied to the Fischer indole (B1671886) synthesis from phenylhydrazines. rsc.org This solvent-free approach operates at room temperature, minimizing energy consumption and avoiding issues associated with metastable intermediates in solution. rsc.org
The choice of solvent and catalyst is paramount in green synthesis. Research has demonstrated the synthesis of phenylhydrazone derivatives using absolute ethanol (B145695) as a solvent and a few drops of glacial acetic acid as a catalyst under reflux, which is a more environmentally benign option than many traditional organic solvents. preprints.org Furthermore, rapid, room-temperature liquid-phase syntheses have been developed by reacting equimolar amounts of precursors in alcoholic potassium hydroxide, producing the desired product in seconds. researchgate.net
| Green Synthesis Approach | Catalyst | Conditions | Key Advantages | Reference |
| Solvent-Free Synthesis | Nanostructured Diphosphate (Na2CaP2O7) | Solvent-free | Reusable catalyst, short reaction time, high conversion | researchgate.net |
| Microwave-Assisted Synthesis | Fly Ash:H2SO4 | Solvent-free, Microwave irradiation | Economical, non-hazardous, good yields | nih.gov |
| Mechanochemistry | Oxalic Acid / Dimethylurea | Solvent-free, Ball milling, Room temperature | Energy efficient, avoids hazardous solvents | rsc.org |
| Greener Solvent System | Glacial Acetic Acid | Ethanol, Reflux | Use of a more benign solvent | preprints.org |
| Rapid Liquid-Phase Synthesis | Potassium Hydroxide | Alcoholic solution, Room temperature | Extremely fast reaction time | researchgate.net |
Advanced Computational Prediction and Screening for Novel Applications
The exploration of new applications for this compound and its derivatives is greatly accelerated by advanced computational methods. In silico techniques, such as molecular docking, Density Functional Theory (DFT), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, allow for the rapid screening of vast numbers of compounds for potential biological activity and pharmacokinetic properties, saving significant time and resources compared to traditional laboratory screening. nih.govmdpi.com
Molecular docking studies are widely used to predict the interaction between a small molecule (ligand), like a phenylhydrazone derivative, and a biological target, typically a protein or enzyme. mdpi.com For example, the antioxidant properties of cinnamaldehyde (B126680) phenylhydrazone were evaluated in silico by docking it with enzymes associated with oxidative stress, such as cytochrome P450 and NADPH oxidase. mdpi.comsciforum.net The results indicated strong interactions, corroborating experimental findings of its antioxidant capacity. mdpi.comsciforum.net In another study, a series of 24 novel phenylhydrazono phenoxyquinoline derivatives were screened for their potential as α-amylase inhibitors for hypoglycemic efficacy. nih.govacs.org The computational studies, which included DFT and molecular dynamics simulations, identified a hit compound with a high negative binding affinity for the enzyme, suggesting its potential as an antidiabetic agent. nih.govacs.org
DFT calculations provide insights into the electronic structure and reactivity of molecules, helping to predict their stability and interaction profiles. nih.gov These quantum chemical calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.gov
ADMET profiling is another critical computational tool that predicts the drug-likeness of a compound. nih.gov By evaluating properties based on criteria like Lipinski's rule of five, researchers can assess the potential for oral bioavailability and other pharmacokinetic parameters early in the discovery process. mdpi.com For instance, in silico physicochemical property evaluation of novel phenylhydrazone hybrids showed that they fell within the acceptable range of Lipinski's criteria, marking them as potential drug candidates. mdpi.com Such computational screening has been applied to derivatives of diethyl 2-(hydrazono)malonate, with one study identifying a novel quinoxaline (B1680401) derivative as a potential drug candidate for COVID-19 based on its high binding scores in docking simulations against a key viral protein. nih.gov
| Computational Technique | Application | Findings/Predictions | Reference |
| Molecular Docking | Antioxidant Activity Screening | Predicted strong interactions of cinnamaldehyde phenylhydrazone with oxidative stress enzymes. | mdpi.comsciforum.net |
| Molecular Docking & MD Simulation | Hypoglycemic Efficacy Screening | Identified phenylhydrazono phenoxyquinolone with high binding affinity to α-amylase. | nih.govacs.org |
| DFT & ADMET Profiling | Antimicrobial Agent Screening | Predicted favorable physicochemical and drug-likeness properties for novel phenylhydrazone derivatives. | mdpi.com |
| Molecular Docking & DFT | Antiviral Drug Discovery (COVID-19) | A diethyl 2-(hydrazono)malonate derivative showed high binding scores against a viral protein. | nih.gov |
Exploration of Supramolecular Chemistry and Self-Assembly of Related Systems
Supramolecular chemistry, the study of systems involving intermolecular interactions, is a burgeoning field offering pathways to new materials and functional systems. Phenylhydrazones, including analogues of this compound, are of significant interest in this area due to their capacity for forming extensive networks of non-covalent interactions, particularly hydrogen bonds.
The structure of phenylhydrazones features both hydrogen bond donors (the N-H group) and acceptors (the nitrogen and oxygen atoms), making them ideal building blocks for self-assembly. Research on phenylhydrazone derivatives of alloxan (B1665706) has revealed extensive hydrogen bonding, including both intramolecular and intermolecular interactions. rsc.org X-ray crystallographic studies of these compounds have shown the formation of complex hydrogen-bonded networks, where molecules link to each other and to solvent molecules, creating ordered supramolecular architectures. rsc.org
The ability to form these ordered structures is fundamental to crystal engineering and the design of materials with specific properties. By modifying the substituents on the phenyl ring or the malonate portion of the molecule, it is possible to tune the intermolecular forces and thus control the self-assembly process. This opens up possibilities for creating novel materials, such as liquid crystals, gels, or porous solids, based on the this compound scaffold. The study of these interactions is critical for understanding how molecular structure translates into macroscopic properties.
Challenges and Opportunities in Industrial Scale-Up and Application of this compound in Fine Chemical Synthesis
The transition of a chemical synthesis from a laboratory bench to an industrial scale presents numerous challenges, including cost, safety, efficiency, and purification. For this compound and its derivatives, their utility as versatile intermediates in fine chemical synthesis provides significant opportunities, but the practicalities of large-scale production must be addressed.
One of the primary challenges in scaling up the synthesis of malonate derivatives can be purification. For example, the synthesis of diethyl 2-(perfluorophenyl)malonate, while achievable, was noted to be difficult to scale up partly due to the need for gradient column chromatography for product separation. beilstein-journals.orgnih.gov Developing processes that yield high-purity products through simpler methods like distillation or crystallization is crucial for industrial viability. beilstein-journals.orgnih.gov The hydrolysis of such esters can also present unexpected challenges, limiting their utility in subsequent synthetic steps. beilstein-journals.orgnih.gov
However, optimization of synthetic methods can overcome these hurdles. In the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, another important intermediate, modifications to the reaction protocol resulted in a higher yield and a process more amenable to industrial production. atlantis-press.com The development of robust and scalable synthetic routes is a key opportunity for chemists. This includes exploring improved catalysts, such as the use of 12-tungstophosphoric acid for the esterification step in diethyl malonate production, which can increase conversion rates and reduce waste streams. google.com
The opportunity for this compound lies in its role as a building block for more complex molecules, particularly pharmacologically active compounds and other fine chemicals. nih.govwikipedia.orgnih.gov Phenylhydrazones are key precursors in the Fischer indole synthesis, a cornerstone reaction for producing a vast range of pharmaceuticals and dyes. wikipedia.org The reactivity of the malonate group allows for further functionalization and cyclization reactions, making it a valuable platform for combinatorial chemistry and the discovery of new bioactive compounds. mdpi.comresearchgate.net The structure-activity relationship (SAR) studies of phenylhydrazone derivatives reveal that small changes to the molecule, such as the type and position of substituents on the phenyl ring, can significantly impact their biological activity, offering a rich field for chemical exploration and the development of high-value products. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing diethyl 2-(2-phenylhydrazono)malonate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Michael addition reactions using diethyl malonate as a starting material. For example, L-proline-catalyzed asymmetric addition to acrylonitrile yields substituted malonates with enantiomeric excess (up to 79%) under optimized conditions: pyridine solvent, 35°C, and 48-hour reaction time . Alkylation of diethyl malonate enolates with electrophiles (e.g., allyl bromides or aryl halides) is another route, where the choice of base (e.g., NaH) and solvent (e.g., THF) critically impacts regioselectivity and yield .
Q. How is diethyl malonate utilized in Claisen condensation to construct β-ketoesters, and what factors govern reactivity?
- Methodology : Diethyl malonate acts as a nucleophile via its enolate ion, attacking carbonyl carbons of esters or ketones. Electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation. Reactivity is influenced by:
- Base strength : Stronger bases (e.g., LDA) increase enolate stability.
- Electrophile size : Bulky substituents may hinder nucleophilic attack.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolates .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- Methodology :
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aryl protons at δ 7.0–8.0 ppm, ester carbonyls at ~170 ppm).
- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ for diethyl 2-(2-cyanoethyl)malonate at m/z 213.23) .
- FTIR : Detects C=O stretches (~1740 cm⁻¹) and N-H vibrations in hydrazone moieties (~3300 cm⁻¹) .
Advanced Research Questions
Q. Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate fail to yield the target malonic acid, and what alternative pathways emerge?
- Data Contradiction : Attempted hydrolysis under basic (NaOH) or acidic (HBr/AcOH) conditions results in decarboxylation to 2-(perfluorophenyl)acetic acid (63% yield) instead of the expected malonic acid. This occurs due to thermal instability of the malonic acid intermediate, which rapidly loses CO₂ .
- Alternative Method : Direct synthesis of fluorinated malonic acids via nucleophilic aromatic substitution (e.g., using hexafluorobenzene and malonate salts) avoids hydrolysis complications .
Q. How do reaction conditions affect enantiomeric excess in asymmetric syntheses involving diethyl malonate derivatives?
- Methodology : Enantioselective Michael additions (e.g., using L-proline) achieve higher enantiomeric excess (79%) under low-temperature, prolonged reaction times (48 hours). Key factors include:
- Catalyst loading : 0.04 mol% L-proline optimizes stereochemical control.
- Solvent choice : Pyridine enhances nucleophilicity of the malonate enolate .
Q. What role does this compound play in synthesizing heterocyclic compounds?
- Methodology : The compound serves as a precursor for spirooxindoles and pyridine derivatives via cyclization reactions. For example, condensation with aldehydes/ketones in the presence of ammonia forms substituted quinolines through a nitro-reduction/double lactamization mechanism .
Q. How do thermodynamic properties (e.g., excess molar enthalpies) of diethyl malonate-alcohol mixtures inform solvent selection?
- Data Analysis : Excess molar enthalpies (Hᴱ) for diethyl malonate + alcohol systems (methanol, ethanol, 1-propanol) increase with temperature (288–328 K) and alcohol molecular size. For instance, Hᴱ values for methanol systems range from +200 to +400 J/mol, indicating endothermic mixing. These data guide solvent choice for exothermic reactions requiring temperature control .
Key Methodological Insights
- Synthetic Optimization : Prioritize low-temperature, anhydrous conditions for asymmetric syntheses to minimize racemization .
- Contradiction Resolution : When hydrolysis fails, employ decarboxylation-tolerant strategies (e.g., HBr/AcOH mixtures) to access fluorinated acetic acids .
- Spectroscopic Validation : Combine NMR and HRMS to confirm structural integrity of sensitive hydrazone derivatives .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
